Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
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Overview
Description
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration, meaning both substituents are on the same side of the ring. This stereochemistry can significantly influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of suitable precursors under specific conditions. One common method is the catalytic hydrogenation of 1-(cyclohexylmethyl)-4-methylbenzene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes where the aromatic precursor is subjected to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the cis isomer.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can further saturate the compound or modify its substituents.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while halogenation can produce halocyclohexanes.
Scientific Research Applications
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism by which Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- exerts its effects depends on the specific context of its use. In chemical reactions, its stereochemistry plays a crucial role in determining the reaction pathway and the nature of the products formed. The molecular targets and pathways involved can vary widely based on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, cis-
- Cyclohexane, 1,2-dimethyl-, cis-
- Cyclohexane, 1,4-dimethyl-, cis-
Uniqueness
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is unique due to its specific stereochemistry, which can influence its physical properties, reactivity, and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry in various chemical and biological contexts .
Properties
CAS No. |
66826-95-7 |
---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
InChI Key |
FZDQCOWERMMDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
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